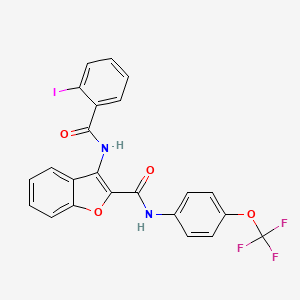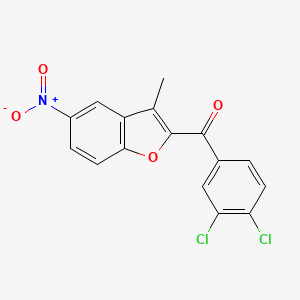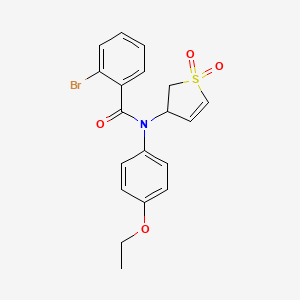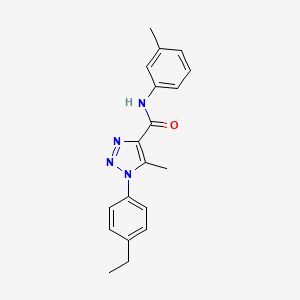
1-(Oxetan-3-yloxy)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxetan-3-yloxy)isoquinoline is a compound that can be associated with the broader class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds similar to quinoline but with a nitrogen atom in a different position. The specific structure of 1-(Oxetan-3-yloxy)isoquinoline is not directly discussed in the provided papers, but it can be inferred that it is a molecule that includes an isoquinoline moiety linked to an oxetane ring, a four-membered cyclic ether.
Synthesis Analysis
The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, the preparation of 1-methyl-3-phenylisoquinoline derivatives is described using polyphosphate ester and the appropriate oximes obtained from 3,4-diphenylbut-3-en-2-one derivatives, with yields ranging from about 50 to 70% . Although this method does not directly apply to 1-(Oxetan-3-yloxy)isoquinoline, it provides insight into the synthetic strategies that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is confirmed through spectroscopic methods such as proton and carbon nuclear magnetic resonance spectroscopy (NMR) and elemental analysis . X-ray diffraction methods are also used to determine the crystal structures of isoquinoline complexes, as seen in the synthesis of one-dimensional oxalato-bridged metal(II) complexes with isoquinoline . These techniques would be essential in analyzing the molecular structure of 1-(Oxetan-3-yloxy)isoquinoline.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions. The catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives from N-(pivaloyloxy)-amides with ynamides is an example of the reactivity of such compounds . This demonstrates the potential for 1-(Oxetan-3-yloxy)isoquinoline to participate in similar C–H bond functionalization reactions under the influence of catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives can be diverse. For example, the magnetic properties of isoquinoline complexes are studied through variable-temperature magnetic measurements, revealing antiferromagnetic or weak ferromagnetic interactions . The solubility, melting points, and stability of 1-(Oxetan-3-yloxy)isoquinoline would be determined by its specific substituents and structure, which could be inferred from similar compounds.
Relevant Case Studies
While the provided papers do not mention 1-(Oxetan-3-yloxy)isoquinoline directly, they offer a background on the synthesis and properties of related isoquinoline derivatives. For instance, the antibacterial activity of various substituted isoquinoline derivatives is evaluated, indicating the potential for biological activity in similar compounds . This suggests that 1-(Oxetan-3-yloxy)isoquinoline could also be explored for its biological properties in future studies.
Scientific Research Applications
Catalyst-Controlled Synthesis
Research reveals a facile synthetic method to access various isoquinoline derivatives, demonstrating good functional group tolerance and excellent regioselectivity. This method involves catalyst-controlled synthesis, including the use of Cp*Rh(III) for C–H bond functionalization to produce 4-amino-isoquinolin-1(2H)-ones, showcasing the potential of isoquinolines in synthetic chemistry and pharmaceutical development (Niu et al., 2018).
Antitumor Activity
Isoquinoline derivatives, particularly those substituted with specific functional groups, have been evaluated for their antitumor activities. A study highlighted the significant cytotoxicity of certain naphthalimide (isoquinoline derivative) against various human tumor cell lines, suggesting their potential as antitumor agents. This research underscores the therapeutic possibilities of isoquinoline derivatives in cancer treatment (Mukherjee et al., 2010).
Nucleic Acid Binding and Drug Design
Isoquinoline alkaloids, known for their pharmacological properties, including anticancer activities, have been studied for their nucleic acid-binding aspects. These studies are crucial for understanding the specificity and energetics of binding, which can guide the design of new therapeutic agents based on isoquinoline structures (Bhadra & Kumar, 2011).
Synthesis of Heterocycle-Fused Compounds
Isoquinoline derivatives serve as precursors in the synthesis of complex heterocyclic compounds. For instance, an efficient one-pot synthesis method has been developed for isoquinolines and heterocycle-fused pyridines, demonstrating the compound's utility in generating structurally diverse molecules, which could have numerous pharmaceutical applications (Zheng et al., 2012).
Asymmetric Synthesis from Amino Acids
Isoquinoline derivatives have been synthesized from amino acids in a highly stereoselective manner, providing access to new compounds with potential biological activity. This research indicates the versatility of isoquinoline derivatives in asymmetric synthesis and their potential in drug development (Sieck et al., 2005).
Mechanism of Action
Target of Action
The primary targets of 1-(Oxetan-3-yloxy)isoquinoline are currently unknown. This compound is a derivative of isoquinoline, which is known to interact with various biological targets . .
Mode of Action
Isoquinoline derivatives are known to interact with their targets through various mechanisms . The oxetane group in this compound could potentially enhance its ability to form hydrogen bonds, which could influence its interaction with its targets .
Biochemical Pathways
Oxetane-containing compounds are found in nature and are produced by microorganisms, marine invertebrates, algae, and plants .
Pharmacokinetics
Isoquinoline has been studied for its pharmacokinetic properties , but the addition of the oxetane group could significantly alter these properties.
Result of Action
Oxetane-containing compounds are known to have diverse biological activities
properties
IUPAC Name |
1-(oxetan-3-yloxy)isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-4-11-9(3-1)5-6-13-12(11)15-10-7-14-8-10/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBHUCURQNSNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxetan-3-yloxy)isoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)

![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2499618.png)
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B2499620.png)




![ethyl 4-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2499631.png)
